1,3-Bis[4-(2-methoxyethyl)phenoxy]-
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Overview
Description
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is a chemical compound with the molecular formula C21H28O5. This compound is a derivative of Metoprolol, a selective β1-adrenergic blocking agent used in the treatment of cardiovascular diseases such as hypertension and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]- involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the addition of isopropylamine . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(2-methoxyethyl)phenoxy]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide as a base in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
Scientific Research Applications
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for the analysis of Metoprolol and its impurities.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of β1-adrenergic blocking agents.
Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(2-methoxyethyl)phenoxy]- involves its interaction with β1-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This action is similar to that of Metoprolol, which is used to manage cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A selective β1-adrenergic blocker used in the treatment of hypertension and angina.
Atenolol: Another β1-adrenergic blocker with similar applications but different pharmacokinetic properties.
Propranolol: A non-selective β-adrenergic blocker used for various cardiovascular conditions.
Uniqueness
1,3-Bis[4-(2-methoxyethyl)phenoxy]- is unique due to its dimeric structure, which provides distinct pharmacological properties compared to its monomeric counterparts. This compound is primarily used as a reference standard in pharmaceutical research, highlighting its importance in quality control and validation processes .
Properties
IUPAC Name |
1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRIEMFHIZBBOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724419 |
Source
|
Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230975-30-1 |
Source
|
Record name | 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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